Cas no 21202-37-9 (2-(3-methylphenyl)-1H-imidazole)

2-(3-methylphenyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole, 2-(3-methylphenyl)-
- 2-(3-methylphenyl)-1H-imidazole
- 21202-37-9
- WPDPLDCNQCWWEC-UHFFFAOYSA-N
- 2-m-tolylimidazole
- F8884-5339
- AKOS010225817
- SCHEMBL3589729
- 2-m-tolyl-1H-imidazole
-
- インチ: InChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3,(H,11,12)
- InChIKey: WPDPLDCNQCWWEC-UHFFFAOYSA-N
- ほほえんだ: Cc1cccc(c1)c2nccn2
計算された属性
- せいみつぶんしりょう: 158.0845
- どういたいしつりょう: 158.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 360.1±21.0 °C at 760 mmHg
- フラッシュポイント: 190.5±8.4 °C
- PSA: 28.68
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-(3-methylphenyl)-1H-imidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-methylphenyl)-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8884-5339-2.5g |
2-(3-methylphenyl)-1H-imidazole |
21202-37-9 | 95% | 2.5g |
$802.0 | 2023-09-05 | |
Life Chemicals | F8884-5339-1g |
2-(3-methylphenyl)-1H-imidazole |
21202-37-9 | 95% | 1g |
$401.0 | 2023-09-05 | |
TRC | M172646-500mg |
2-(3-methylphenyl)-1h-imidazole |
21202-37-9 | 500mg |
$ 890.00 | 2022-06-04 | ||
Life Chemicals | F8884-5339-0.5g |
2-(3-methylphenyl)-1H-imidazole |
21202-37-9 | 95% | 0.5g |
$233.0 | 2023-09-05 | |
Chemenu | CM330725-1g |
2-(3-Methylphenyl)-1H-imidazole |
21202-37-9 | 95%+ | 1g |
$1545 | 2021-06-16 | |
Life Chemicals | F8884-5339-0.25g |
2-(3-methylphenyl)-1H-imidazole |
21202-37-9 | 95% | 0.25g |
$135.0 | 2023-09-05 | |
Chemenu | CM330725-100mg |
2-(3-Methylphenyl)-1H-imidazole |
21202-37-9 | 95%+ | 100mg |
$265 | 2023-01-19 | |
A2B Chem LLC | AY07836-5mg |
2-(3-Methylphenyl)-1h-imidazole |
21202-37-9 | 95% | 5mg |
$357.00 | 2024-04-20 | |
A2B Chem LLC | AY07836-1g |
2-(3-Methylphenyl)-1h-imidazole |
21202-37-9 | 95% | 1g |
$872.00 | 2024-04-20 | |
A2B Chem LLC | AY07836-2.5g |
2-(3-Methylphenyl)-1h-imidazole |
21202-37-9 | 95% | 2.5g |
$1643.00 | 2024-04-20 |
2-(3-methylphenyl)-1H-imidazole 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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7. Back matter
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
2-(3-methylphenyl)-1H-imidazoleに関する追加情報
1H-Imidazole, 2-(3-methylphenyl)- (CAS No. 21202-37-9): A Comprehensive Overview
1H-Imidazole, 2-(3-methylphenyl)- (CAS No. 21202-37-9) is an organic compound belonging to the imidazole family, which has garnered significant attention in various scientific and industrial applications. This heterocyclic compound features a five-membered ring structure with two nitrogen atoms, making it a versatile building block in organic synthesis and pharmaceutical research. The presence of the 3-methylphenyl substituent enhances its unique chemical properties, opening doors to numerous applications in material science, medicinal chemistry, and specialty chemicals.
The growing interest in imidazole derivatives like 1H-Imidazole, 2-(3-methylphenyl)- stems from their broad utility in drug discovery and development. Researchers are particularly intrigued by their potential as bioactive molecules, with studies exploring their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents. Recent trends in pharmaceutical research highlight the importance of nitrogen-containing heterocycles, positioning this compound as a valuable candidate for further investigation.
From a chemical perspective, 1H-Imidazole, 2-(3-methylphenyl)- exhibits interesting physicochemical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. Its molecular structure contributes to stability under various conditions, making it suitable for diverse synthetic applications. The methylphenyl group at the 2-position influences its electronic characteristics, which can be tailored for specific purposes in material design or medicinal chemistry.
In material science, 1H-Imidazole, 2-(3-methylphenyl)- has shown promise as a precursor for advanced materials. Its ability to coordinate with metal ions makes it valuable in creating metal-organic frameworks (MOFs) and other coordination polymers. These materials find applications in gas storage, catalysis, and sensing technologies - areas currently experiencing rapid growth due to environmental concerns and energy challenges. The compound's aromatic system and functional groups allow for further derivatization, enabling the development of customized materials with specific properties.
The pharmaceutical industry continues to explore imidazole-based compounds like 1H-Imidazole, 2-(3-methylphenyl)- for their therapeutic potential. Recent studies suggest possible applications in treating various conditions, though extensive research is still required. The compound's structural features make it an interesting scaffold for drug design, particularly in areas requiring small molecule modulators of biological targets. Its similarity to naturally occurring imidazole-containing biomolecules enhances its biocompatibility and potential for medicinal applications.
Environmental considerations surrounding 1H-Imidazole, 2-(3-methylphenyl)- have become increasingly important. As with many specialty chemicals, researchers are investigating its biodegradation pathways and ecological impact. Current trends emphasize green chemistry approaches to synthesize and utilize such compounds, aligning with global sustainability goals. The compound's stability profile suggests it may be suitable for various industrial applications while maintaining environmental responsibility.
Market dynamics for 1H-Imidazole, 2-(3-methylphenyl)- reflect the growing demand for specialty chemicals in research and development. Pharmaceutical companies and academic institutions represent key consumers, driving innovation in synthesis methods and applications. The compound's versatility ensures steady interest across multiple sectors, with production scaling to meet emerging needs while maintaining quality standards.
Analytical characterization of 1H-Imidazole, 2-(3-methylphenyl)- typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity assessment and structural confirmation, critical for research and industrial applications. Standardization of analytical protocols has become increasingly important as the compound gains wider use in various fields.
Future prospects for 1H-Imidazole, 2-(3-methylphenyl)- appear promising, with potential expansions into new application areas. Ongoing research may uncover novel uses in electronics, nanotechnology, or as intermediates for more complex molecular architectures. The compound's fundamental properties provide a solid foundation for innovation across chemical sciences and related disciplines.
Safety considerations for handling 1H-Imidazole, 2-(3-methylphenyl)- follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended during handling. Storage typically requires protection from moisture and extreme temperatures to maintain stability over extended periods.
The synthesis of 1H-Imidazole, 2-(3-methylphenyl)- involves well-established organic chemistry methods, often starting from readily available precursors. Recent advances focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are being increasingly applied to improve the sustainability of production processes for such specialty chemicals.
In conclusion, 1H-Imidazole, 2-(3-methylphenyl)- (CAS No. 21202-37-9) represents an important compound with diverse applications across multiple scientific disciplines. Its unique structural features and chemical properties continue to inspire research and development efforts, particularly in pharmaceutical and material science applications. As understanding of its potential grows, so too does its significance in advancing various technological and scientific fields.
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